[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Description
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is a small-molecule amine derivative featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an ethylamine moiety at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of dopamine receptor ligands and other bioactive molecules . Its structural uniqueness lies in the combination of the rigid, lipophilic cyclopropyl group and the flexible ethylamine side chain, which together modulate physicochemical properties and receptor interactions.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-9-5-7-10-8(12-11-7)6-3-4-6/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFKXYKPAWXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl and ethylamine groups. One common method involves the reaction of a cyclopropyl hydrazine with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate can then be further reacted with ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Overview
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a cyclopropyl group and an oxadiazole ring. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Synthetic Routes
The synthesis of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of cyclopropyl hydrazine with a nitrile oxide.
- Introduction of the Cyclopropyl Group : The cyclopropyl moiety is integrated into the structure during the synthesis.
- Reaction with Ethylamine : The final step involves reacting the intermediate with ethylamine under controlled conditions.
These steps can be optimized using advanced techniques such as continuous flow reactors to enhance yield and purity .
Medicinal Chemistry
The oxadiazole ring in (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is known for its diverse biological activities:
Anticancer Activity
Research indicates that compounds similar to (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine exhibit significant anticancer properties. For instance, derivatives have shown IC50 values against various cancer cell lines (e.g., colon adenocarcinoma and lung carcinoma), indicating potential for therapeutic development .
Antimicrobial Effects
Studies have demonstrated that oxadiazole derivatives can effectively inhibit bacterial growth. This compound has shown promise against resistant bacterial strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine has been explored for its ability to modulate inflammatory pathways. Its unique structure may aid in developing treatments for inflammatory diseases .
Chemical Research
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity allows researchers to explore new chemical pathways and develop novel compounds with specific properties .
Material Science
In industrial applications, (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine can be utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical profiles of 1,2,4-oxadiazole derivatives are highly sensitive to substituents on the oxadiazole ring and the amine side chain. Key analogs and their structural differences are summarized below:
| Compound Name | Oxadiazole Substituent | Amine Group | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine | Cyclopropyl | Ethylamine | Intermediate for receptor ligands; moderate lipophilicity | |
| (5-Methyl-1,2,4-oxadiazol-3-yl)methylamine | Methyl | Methylamine | Higher D3 receptor affinity (Ki = 1.3 nM); 345-fold selectivity over D2 | |
| [2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride | Cyclopropyl | Ethylamine (hydrochloride salt) | Improved solubility; intermediate for heterocyclic synthesis | |
| [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine | Isopropyl | Primary amine | Lower receptor affinity; increased steric bulk | |
| N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine | Methyl | Benzyl-methylamine | Enhanced aromatic interactions; used in kinase inhibitors |
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., [2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride) improve solubility for in vivo applications .
- Synthetic Accessibility : The target compound is synthesized via cyclocondensation of amidoximes with cyclopropanecarboxylate esters under basic conditions, a method shared with analogs like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide .
Key Research Findings
Substituent Impact on Bioactivity : Smaller oxadiazole substituents (methyl > ethyl > cyclopropyl) correlate with higher dopamine receptor affinity, while bulkier groups reduce binding .
Amine Chain Flexibility : Ethylamine derivatives exhibit better pharmacokinetic profiles than rigid benzylamines, making them preferred intermediates for CNS-targeting drugs .
Salt Forms : Hydrochloride salts dominate commercial offerings due to stability and ease of handling .
Biological Activity
Overview
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is C_8H_13N_3O. The structure can be represented as follows:
The biological activity of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known for its ability to modulate enzyme and receptor activity. The cyclopropyl group enhances binding affinity and specificity towards these targets.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The following table summarizes the biological activities associated with (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine and related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine | Anticancer, Antimicrobial | |
| 5-(Cyclopropyl)-1,2,4-Oxadiazole | Anticancer properties | |
| 2-(Aminomethyl)-5-methylthiazole | Antimicrobial activity | |
| 3-(Cyclopropyl)-1H-pyrazole | Anti-inflammatory effects |
Anticancer Activity
Recent studies have shown that compounds similar to (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine exhibit potent anticancer properties. For example, a derivative with a similar oxadiazole structure demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines including colon adenocarcinoma and lung carcinoma .
Antimicrobial Effects
In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively. Specific studies have highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory potential of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine has been explored through various assays. The compound's ability to modulate inflammatory pathways suggests its utility in developing treatments for inflammatory diseases .
Synthesis and Production
The synthesis of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine typically involves multi-step processes that include:
- Formation of the oxadiazole ring.
- Introduction of the cyclopropyl group.
- Reaction with ethylamine under controlled conditions.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Q & A
Q. What synthetic routes are available for preparing (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclization of precursor oxadiazole intermediates. For example, (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS 24830-94-2) serves as a key building block, which can undergo nucleophilic substitution with ethylamine derivatives . Optimization involves:
- Cyclopropane Ring Formation : Use cyclopropane-carboxylic acid derivatives in cyclocondensation reactions with amidoximes.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : Confirm structure via H NMR (e.g., ethyl group protons at δ 1.1–1.3 ppm) and LCMS (m/z calculated for CHNO: 178.2) .
Q. What spectroscopic and chromatographic methods are suitable for characterizing (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine?
Methodological Answer:
- NMR Spectroscopy : H NMR detects ethylamine protons (δ 2.5–3.0 ppm for N–CH–) and cyclopropyl protons (δ 1.1–1.3 ppm). C NMR identifies the oxadiazole ring carbons (δ 160–170 ppm) .
- LCMS/HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. ESI-MS in positive mode shows [M+H] at m/z 179.1 .
- IR Spectroscopy : Confirm N–H stretching (3300–3500 cm) and C=N/C–O bonds (1600–1680 cm) .
Q. How should researchers handle and store (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive steps. Avoid exposure to moisture (hygroscopic degradation reported in similar oxadiazoles) .
- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities to prevent environmental release of amine byproducts .
Advanced Research Questions
Q. How does the cyclopropyl substituent on the oxadiazole ring influence biological activity, and what contradictory data exist?
Methodological Answer: The cyclopropyl group modulates steric and electronic properties, affecting receptor binding. For example:
- Dopamine D3 Receptor Selectivity : In analogs, cyclopropyl substitution (e.g., compound 36) reduced D3 binding affinity (K = 3.1 nM) compared to methyl-substituted analogs (K = 1.3 nM), likely due to increased steric hindrance .
- Contradictions : While cyclopropyl groups enhance metabolic stability in some scaffolds, they may reduce solubility (logP increase by ~0.5 units), complicating pharmacokinetic profiles .
Resolution Strategies : - Perform molecular docking to assess steric clashes with receptor pockets.
- Syntize fluorinated cyclopropane analogs to balance lipophilicity and steric demand .
Q. What computational methods can predict the reactivity of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states. B3LYP/6-31G(d) level predicts activation energies for reactions at the oxadiazole C3 position, where the methyl group is electron-withdrawing .
- MD Simulations : GROMACS can simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Machine Learning : Train models on existing oxadiazole reaction datasets (e.g., Hammett σ values for substituent effects) to predict regioselectivity .
Q. How can researchers resolve discrepancies in biological assay data for (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine derivatives?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation) to confirm activity .
- Metabolite Screening : Incubate compounds with liver microsomes (human/rat) to identify oxidative metabolites that may interfere with assays .
- Statistical Analysis : Apply Bland-Altman plots to compare inter-lab variability in IC values .
Q. What strategies improve the synthetic yield of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine in multi-step reactions?
Methodological Answer:
- Step Optimization :
- Cyclopropanation : Use Rh(OAc) catalysis for higher enantiopurity in cyclopropane formation (yield ↑15–20%) .
- Amine Coupling : Replace EDCI/HOBt with DMT-MM for milder conditions (pH 7, RT), reducing oxadiazole ring hydrolysis .
- Byproduct Mitigation : Add molecular sieves to absorb HO in condensation steps, minimizing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
